2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid
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Overview
Description
2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is structurally related to tryptophan, an essential amino acid, and features an indole ring system, which is known for its aromatic properties and biological relevance .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that their action results in significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic Acid are not fully understood yet. It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Cellular Effects
The cellular effects of this compound are not fully known. Indole derivatives are known to play a significant role in cell biology . They have been found in many important synthetic drug molecules and have been used for treatment . They have broad-spectrum biological activities , which suggests that this compound could have a wide range of effects on various types of cells and cellular processes.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Indole derivatives are known to exert their effects at the molecular level . They bind with high affinity to multiple receptors, which can lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully understood. Indole derivatives are known to be involved in various metabolic pathways . They interact with various enzymes and cofactors , which suggests that this compound could also be involved in various metabolic pathways.
Preparation Methods
The synthesis of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and acetamide.
Reaction Conditions: The reaction often involves the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-4-3-5-11-13(8)10(7-15-11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZCMWNAZZSFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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